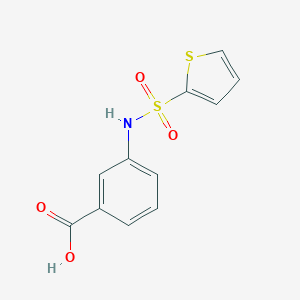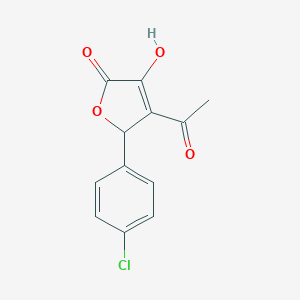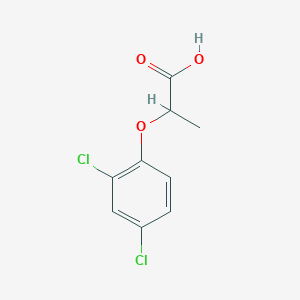![molecular formula C10H18N2O B359675 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol CAS No. 774555-48-5](/img/structure/B359675.png)
2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol, also known as MPMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPMB belongs to the class of beta-adrenergic agonists, which are known to stimulate the beta-adrenergic receptors in the body.
科学的研究の応用
2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been reported to exhibit bronchodilator, vasodilator, and lipolytic effects, making it a potential candidate for the treatment of asthma, hypertension, and obesity. 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
作用機序
2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol exerts its effects by stimulating the beta-adrenergic receptors in the body. When 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol binds to these receptors, it activates a signaling pathway that leads to the relaxation of smooth muscles, dilation of blood vessels, and increased lipolysis. This mechanism of action makes 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol a potential candidate for the treatment of various diseases.
Biochemical and physiological effects:
2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol has been shown to exhibit several biochemical and physiological effects. It has been reported to increase the levels of cyclic AMP (cAMP) in cells, which leads to the activation of protein kinase A (PKA). This activation of PKA leads to the phosphorylation of various proteins, which results in the relaxation of smooth muscles, dilation of blood vessels, and increased lipolysis. 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol has also been reported to increase the levels of nitric oxide (NO) in cells, which leads to vasodilation.
実験室実験の利点と制限
2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit high purity and good yield. 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol also exhibits a wide range of effects, making it a potential candidate for the treatment of various diseases. However, there are also limitations to the use of 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol in lab experiments. Its effects may vary depending on the cell type and experimental conditions used. Furthermore, the long-term effects of 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol on the body are not well understood, and further research is needed to elucidate its safety profile.
将来の方向性
There are several future directions for the study of 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol. One potential direction is the development of 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol-based therapeutics for the treatment of asthma, hypertension, and obesity. Another potential direction is the study of 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. Furthermore, further research is needed to elucidate the long-term effects and safety profile of 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol, as well as its potential use in combination therapies with other drugs.
合成法
The synthesis of 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol involves the reaction of 1-methylpyrrole-2-carbaldehyde with 2-(tert-butoxycarbonylamino)-1-butanol in the presence of a base catalyst. The resulting product is then treated with hydrogen gas in the presence of a palladium catalyst to produce 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol. This method has been reported to yield high purity and good yield of 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol.
特性
IUPAC Name |
2-[(1-methylpyrrol-2-yl)methylamino]butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-3-9(8-13)11-7-10-5-4-6-12(10)2/h4-6,9,11,13H,3,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCNPHFRGAZNGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC=CN1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B359596.png)





![2-{1-[(5-Methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B359637.png)
![{3-Oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetic acid](/img/structure/B359641.png)
![2-[1-(2,2-Diphenylethyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B359643.png)

![2-[1-(2-Chlorobenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B359646.png)
![N-tert-butyl-2-(4-{[(2-hydroxypropyl)amino]methyl}phenoxy)acetamide](/img/structure/B359664.png)
![N-[(1-methylpyrrol-2-yl)methyl]-2-morpholin-4-ylethanamine](/img/structure/B359680.png)
![N-[(3,4-dichlorophenyl)methyl]-4-morpholineethanamine](/img/structure/B359688.png)